2-Imino-1,3-dimethylimidazolidin-4-one hydroiodide
Overview
Description
2-Imino-1,3-dimethylimidazolidin-4-one hydroiodide is a chemical compound with the molecular formula C5H10IN3O It is a derivative of imidazolidinone, characterized by the presence of an imino group and a hydroiodide salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imino-1,3-dimethylimidazolidin-4-one hydroiodide typically involves the reaction of 1,3-dimethylimidazolidin-2-one with iodine and an appropriate base. The reaction conditions often include:
Solvent: A polar aprotic solvent such as dimethyl sulfoxide or acetonitrile.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Base: Common bases used include potassium carbonate or sodium hydroxide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction parameters are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Imino-1,3-dimethylimidazolidin-4-one hydroiodide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amino group.
Substitution: The hydroiodide group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or thiolates can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2-oxo-1,3-dimethylimidazolidin-4-one, while reduction can produce 2-amino-1,3-dimethylimidazolidin-4-one.
Scientific Research Applications
2-Imino-1,3-dimethylimidazolidin-4-one hydroiodide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-Imino-1,3-dimethylimidazolidin-4-one hydroiodide involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the hydroiodide ion can participate in ionic interactions, further modulating the compound’s activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethylimidazolidin-2-one: A precursor in the synthesis of 2-Imino-1,3-dimethylimidazolidin-4-one hydroiodide.
2-Oxo-1,3-dimethylimidazolidin-4-one: An oxidation product of the compound.
2-Amino-1,3-dimethylimidazolidin-4-one: A reduction product of the compound.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and research applications.
Properties
IUPAC Name |
2-imino-1,3-dimethylimidazolidin-4-one;hydroiodide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O.HI/c1-7-3-4(9)8(2)5(7)6;/h6H,3H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLIUKLMESJCYRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)N(C1=N)C.I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10IN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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